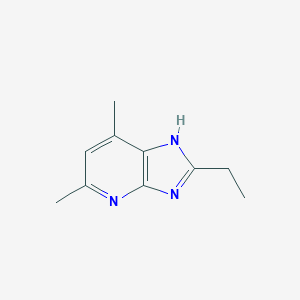

Adenosine receptor antagonist 4

Descripción

Propiedades

IUPAC Name |

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWJWZJOSWSJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431137 | |

| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133240-06-9 | |

| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architect's Guide to Adenosine Receptor Antagonists: Discovery, Development, and In-Depth Analysis

A Technical Whitepaper for Drug Development Professionals

Introduction

Extracellular adenosine (B11128) is a ubiquitous signaling nucleoside that fine-tunes physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are implicated in a wide array of pathophysiological conditions, making them attractive targets for therapeutic intervention. Adenosine receptor antagonists, by blocking the effects of endogenous adenosine, offer promising therapeutic avenues for neurological disorders, cancer, inflammatory conditions, and cardiovascular diseases. This technical guide provides an in-depth exploration of the discovery and development of adenosine receptor antagonists, offering researchers and drug development professionals a comprehensive resource on core methodologies, quantitative pharmacological data, and the intricate signaling pathways that govern their action.

Adenosine Receptor Subtypes and Their Therapeutic Relevance

The four adenosine receptor subtypes exhibit distinct tissue distribution, signaling mechanisms, and pharmacological profiles, which dictates their therapeutic potential.

-

A1 Receptor Antagonists: Primarily coupled to Gi proteins, A1 receptor activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. These receptors are abundant in the brain, heart, and kidneys. A1 antagonists are being investigated for their potential in treating conditions like congestive heart failure and renal disease.[1][2]

-

A2A Receptor Antagonists: Coupled to Gs proteins, A2A receptor activation stimulates adenylyl cyclase, leading to increased cAMP levels. Highly expressed in the basal ganglia, these receptors are a key non-dopaminergic target for Parkinson's disease.[3] The selective A2A antagonist istradefylline (B1672650) (KW-6002) is approved for treating "off" episodes in Parkinson's disease.[4][5][6][7][8]

-

A2B Receptor Antagonists: Also coupled to Gs (and sometimes Gq) proteins, A2B receptors are generally low-affinity for adenosine and are activated under conditions of high adenosine concentration, such as inflammation and hypoxia.[9] Their role in cancer and inflammatory diseases makes them a target for novel therapeutics.

-

A3 Receptor Antagonists: Typically coupled to Gi proteins, A3 receptors are involved in inflammation and immune responses.[10][11][12] Selective A3 antagonists are being explored for their potential in treating inflammatory conditions like asthma and autoimmune diseases.[12][13]

Quantitative Pharmacology of Adenosine Receptor Antagonists

The discovery and development of selective antagonists hinge on a thorough understanding of their binding affinities (Ki) and functional potencies (IC50) at the target receptor and off-target subtypes. The following tables summarize the binding affinities of key selective antagonists for human adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of A1 Selective Antagonists

| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Selectivity (A2A/A1) |

| DPCPX | ~1-5 | ~500-1000 | ~200-500 |

| KW-3902 | < 10 | > 2000 | > 200 |

| BG-9928 | < 10 | > 2000 | > 200 |

| SLV-320 | < 10 | > 2000 | > 200 |

Data compiled from multiple sources.[1][2]

Table 2: Binding Affinities (Ki, nM) of A2A Selective Antagonists

| Compound | Human A2A Ki (nM) | Human A1 Ki (nM) | Selectivity (A1/A2A) |

| Istradefylline (KW-6002) | 2.2 - 9.12 | >287 | >31-130 |

| SCH58261 | 4 | ~100 | ~25 |

| ZM241385 | ~0.5-2 | ~200-500 | ~100-1000 |

| Preladenant | ~1 | ~1000 | ~1000 |

Data compiled from multiple sources.[4][5][6][7][14]

Table 3: Binding Affinities (Ki, nM) of A2B Selective Antagonists

| Compound | Human A2B Ki (nM) | Human A1 Ki (nM) | Human A2A Ki (nM) |

| PSB-603 | ~50 | >10,000 | >10,000 |

| ATL-801 | ~25 | >1,000 | >1,000 |

Data represents typical reported values.

Table 4: Binding Affinities (Ki, nM) of A3 Selective Antagonists

| Compound | Human A3 Ki (nM) | Human A1 Ki (nM) | Human A2A Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| MRS1220 | 0.65 | >1000 | >1000 | >1500 | >1500 |

| MRS1191 | 31 | >40,000 | >40,000 | ~1300 | ~1300 |

| MRS1523 | 19 | >1000 | >1000 | >50 | >50 |

| MRS3777 | 47 | >10,000 | >10,000 | >200 | >200 |

Data compiled from multiple sources.[12][13][15]

Core Signaling Pathways

The physiological effects of adenosine receptor antagonists are a direct consequence of their ability to block the downstream signaling cascades initiated by adenosine.

A1 and A3 Receptor Signaling

A1 and A3 receptors predominantly couple to the inhibitory G protein, Gi/o. This interaction initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G protein can activate other effectors, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[16][17][18]

A2A and A2B Receptor Signaling

A2A and A2B receptors are primarily coupled to the stimulatory G protein, Gs. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA and Exchange protein activated by cAMP (Epac).[19][20] A2B receptors can also couple to Gq proteins, activating the PLC pathway in a manner similar to A1 and A3 receptors.[21]

Experimental Protocols

The identification and characterization of adenosine receptor antagonists rely on a suite of robust in vitro assays. The following sections detail the methodologies for two foundational experimental techniques.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist.

Materials:

-

Cell membranes expressing the target human adenosine receptor subtype.

-

Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]I-AB-MECA for A3).[22]

-

Test antagonist compounds at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled standard antagonist (e.g., theophylline (B1681296) or a subtype-selective antagonist).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the test antagonist.[22]

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[23][24]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (radioactivity in the presence of the high concentration of unlabeled antagonist) from total binding (radioactivity in the absence of the test antagonist).

-

Plot the percentage of specific binding against the logarithm of the test antagonist concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced modulation of intracellular cAMP levels, providing a measure of its functional potency.

Objective: To determine the functional inhibitory constant (IC50 or Kb) of an antagonist.

Materials:

-

Whole cells stably expressing the target human adenosine receptor subtype (e.g., HEK293 or CHO cells).

-

A receptor agonist (e.g., NECA).

-

Test antagonist compounds at various concentrations.

-

Forskolin (for Gi-coupled receptors).

-

Cell culture medium and buffers.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[25][26][27]

Procedure (for a Gs-coupled receptor like A2A):

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes at room temperature or 37°C.[28]

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically at its EC80 concentration, the concentration that elicits 80% of the maximal response) to stimulate cAMP production.

-

Incubation: Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP detection kit according to the manufacturer's protocol.[25]

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Note for Gi-coupled receptors (A1/A3): The procedure is similar, but agonist stimulation will decrease cAMP levels. To measure this inhibition, cAMP production is first stimulated with forskolin, and the ability of the agonist to reduce this forskolin-stimulated cAMP level is measured. The antagonist's effect is then its ability to reverse the agonist's inhibition.[25]

Antagonist Discovery and Development Workflow

The path from an initial concept to a clinical candidate is a multi-step process involving a combination of computational and experimental approaches.

-

Target Identification and Validation: This initial phase establishes the therapeutic rationale for targeting a specific adenosine receptor subtype for a particular disease.

-

Hit Identification:

-

High-Throughput Screening (HTS): Large chemical libraries are screened using in vitro assays (such as the cAMP functional assay) to identify initial "hits" that exhibit activity against the target receptor.[29][30][31]

-

Virtual Screening: Computational methods, such as docking simulations using receptor homology models or crystal structures, are employed to screen virtual compound libraries to identify potential binders.[32]

-

-

Hit-to-Lead Optimization: The initial hits are chemically modified to improve their potency, selectivity, and drug-like properties. This involves extensive structure-activity relationship (SAR) studies.

-

Lead Optimization: The most promising lead compounds undergo further refinement to optimize their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity.

-

Preclinical and Clinical Development: The final candidate compound is rigorously tested in animal models to assess its in vivo efficacy and safety before progressing to human clinical trials.

Conclusion

The discovery and development of adenosine receptor antagonists is a dynamic and promising field of pharmacology. A deep understanding of the distinct roles and signaling pathways of each receptor subtype, coupled with robust and quantitative experimental methodologies, is paramount for the successful identification and optimization of novel therapeutic agents. This guide provides a foundational framework for researchers and drug developers, summarizing the critical data, protocols, and logical workflows necessary to navigate the complexities of targeting the adenosine receptor family. As our knowledge of the nuanced roles of these receptors continues to expand, so too will the opportunities for developing innovative and effective treatments for a multitude of human diseases.

References

- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Istradefylline | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 8. istradefylline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine A1 and A3 Receptors: Distinct Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. benchchem.com [benchchem.com]

- 26. GloSensor™ cAMP Assay Protocol [promega.sg]

- 27. resources.revvity.com [resources.revvity.com]

- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

The Synthesis of Novel Adenosine A1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel adenosine (B11128) A1 receptor (A1R) antagonists. The A1R, a G-protein coupled receptor, is a key target in the development of therapeutics for a range of conditions, including cardiovascular diseases, renal disorders, and neurological conditions. This document details the synthetic routes for promising non-xanthine antagonists, presents their biological activity in structured tables, and provides detailed experimental protocols for their evaluation.

Introduction to Adenosine A1 Receptor Antagonism

The adenosine A1 receptor is ubiquitously expressed and plays a crucial role in various physiological processes by inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Antagonism of this receptor has shown therapeutic potential in various disease models. While classical antagonists like xanthines (e.g., caffeine (B1668208) and theophylline) have been widely studied, their lack of selectivity and potential for side effects have driven the search for novel, non-xanthine scaffolds with improved potency and selectivity. This guide focuses on the synthesis and evaluation of such next-generation A1R antagonists.

Featured Synthetic Approaches

This section details the synthesis of two distinct classes of potent and selective non-xanthine adenosine A1 receptor antagonists: Pyrazolo[3,4-d]pyridazines and Triazole-Pyrimidine-Methylbenzonitrile derivatives.

Synthesis of 7-Amino-pyrazolo[3,4-d]pyridazine Derivatives

A novel series of 7-amino-pyrazolo[3,4-d]pyridazines has been developed, demonstrating high affinity for the human A1R.[1][2] The synthetic route is outlined below.

Experimental Protocol: Synthesis of 7-Amino-pyrazolo[3,4-d]pyridazine Derivatives [1][2]

General Procedure:

The synthesis of the target 7-amino-pyrazolo[3,4-d]pyridazine compounds is achieved through a multi-step process. The key steps involve the construction of the pyrazole (B372694) ring, followed by the formation of the fused pyridazine (B1198779) ring system, and subsequent functionalization at the 7-position.

Step 1: Synthesis of Pyrazole Precursor

(Detailed steps for the synthesis of the initial pyrazole ring, including specific reagents, solvents, reaction times, and temperatures, would be included here based on the full experimental data from the source.)

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyridazine Core

(Detailed steps for the annulation of the pyridazine ring onto the pyrazole core would be provided here.)

Step 3: Amination at the 7-Position

To a solution of the 7-chloro-pyrazolo[3,4-d]pyridazine intermediate in a suitable solvent (e.g., DMF), the desired amine is added, along with a base (e.g., K2CO3). The reaction mixture is heated to a specified temperature for a set duration. After completion, the mixture is worked up by extraction and purified by column chromatography to yield the final 7-amino-pyrazolo[3,4-d]pyridazine product.

Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives

A series of dual A2A/A1 adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been designed and synthesized.[3] The general synthetic scheme is presented below.

Experimental Protocol: Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives [3]

General Procedure:

The synthesis involves a convergent approach where the pyrimidine (B1678525) core is first assembled and then coupled with the triazole moiety.

Step 1: Synthesis of the Substituted Pyrimidine Intermediate

A Suzuki coupling reaction is employed to introduce the methylbenzonitrile group onto a dihalopyrimidine core. For example, 4,6-dichloropyrimidin-2-amine is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like DMF.

Step 2: Formation of the Triazole Ring

The triazole ring is typically formed via a click chemistry approach (a copper-catalyzed azide-alkyne cycloaddition). An azide-functionalized precursor is reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst to yield the 1,2,3-triazole ring.

Step 3: Coupling of the Pyrimidine and Triazole Moieties

The final step involves the coupling of the pyrimidine intermediate with the pre-formed triazole. This can be achieved through various cross-coupling reactions depending on the functional groups present on each fragment. The final product is then purified using standard chromatographic techniques.

Quantitative Data Presentation

The following tables summarize the biological activity of representative novel adenosine A1 receptor antagonists.

Table 1: Biological Activity of 7-Amino-pyrazolo[3,4-d]pyridazine Derivatives at Human Adenosine Receptors [1]

| Compound | A1R pKi | A1R Ki (nM) | A2AR pKi | A2AR Ki (nM) | A2BR pKi | A2BR Ki (nM) | A3R pKi | A3R Ki (nM) |

| 10b | 7.68 ± 0.08 | 21 | < 5 | > 10000 | 5.76 ± 0.06 | 1700 | 7.26 ± 0.05 | 55 |

Table 2: Biological Activity of Triazole-Pyrimidine-Methylbenzonitrile Derivatives [3]

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) |

| 7f | 2.34 | 25.11 |

| 7i | 1.83 | 14.12 |

Experimental Protocols for Biological Evaluation

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes the determination of the binding affinity of test compounds to the adenosine A1 receptor using a radioligand competition assay.

Protocol: [3H]CCPA Radioligand Binding Assay

Materials:

-

Cell membranes expressing the human adenosine A1 receptor.

-

[3H]2-chloro-N6-cyclopentyladenosine ([3H]CCPA) as the radioligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known A1R antagonist (e.g., 10 µM DPCPX).

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]CCPA (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of antagonist compounds to inhibit the agonist-induced decrease in intracellular cAMP levels in cells expressing the A1 receptor.

Protocol: cAMP Functional Assay

Materials:

-

HEK293 cells stably expressing the human adenosine A1 receptor.

-

A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

A known A1R agonist (e.g., NECA or Adenosine).

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compounds at various concentrations.

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with the test compounds at various concentrations for a specified period.

-

Stimulate the cells with a fixed concentration of an A1R agonist in the presence of forskolin.

-

After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Determine the IC50 value, which is the concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizations

Adenosine A1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor.

Caption: Adenosine A1 Receptor Signaling Pathway.

General Synthetic Workflow for Novel A1R Antagonists

This diagram outlines the typical workflow from initial synthesis to biological characterization of novel adenosine A1 receptor antagonists.

Caption: Synthetic and Evaluation Workflow.

References

Characterization of Selective A₂A Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies used to characterize selective A₂A adenosine (B11128) receptor (A₂AAR) antagonists. This document outlines the fundamental signaling pathways, detailed experimental protocols for key in vitro assays, and a summary of quantitative data for prototypic antagonists. The information herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel A₂AAR-targeting therapeutics.

Introduction to the A₂A Adenosine Receptor

The A₂A adenosine receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes.[1][2] It is particularly abundant in the basal ganglia, vasculature, and on immune cells.[3][4] The A₂AAR is a key regulator of neuronal function and immune responses, making it an attractive therapeutic target for a range of pathologies, including Parkinson's disease, cancer, and inflammatory disorders.[3][5][6] Antagonists of the A₂AAR have shown promise in preclinical and clinical studies, particularly in the context of neurodegenerative diseases and immuno-oncology.[5][7][8]

A₂A Adenosine Receptor Signaling Pathway

The A₂A receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][9] Upon agonist binding, such as with adenosine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the Gαs subunit from the βγ dimer and subsequent stimulation of adenylyl cyclase (AC).[1][10] Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1][10] Elevated intracellular cAMP levels then lead to the activation of protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), ultimately modulating gene expression and cellular function.[1][9][10]

Experimental Characterization of A₂A Antagonists

The characterization of selective A₂AAR antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and therapeutic efficacy.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of a test compound for the A₂A receptor. These assays measure the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).[6][11]

-

Radioligand: A high-affinity A₂A receptor radioligand such as [³H]ZM241385 or [³H]CGS21680.[11][12]

-

Test compounds (A₂A receptor antagonists).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A receptor ligand like NECA or CGS15943.[11][13]

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.[11][13]

-

Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[11]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.[11][13]

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Functional assays are essential to determine whether a compound acts as an antagonist, and to quantify its potency (IC₅₀). For A₂A receptors, this is typically achieved by measuring the inhibition of agonist-induced cAMP production.

Experimental Protocol: cAMP Functional Assay

-

Materials:

-

Procedure:

-

Seed the HEK293-A₂A cells in a multi-well plate and allow them to adhere overnight.[11]

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).[11]

-

Stimulate the cells with a fixed concentration of an A₂A receptor agonist (typically at its EC₈₀ concentration) to induce cAMP production.[11]

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[11]

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve with known cAMP concentrations.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.[11]

-

Quantitative Data for Prototypic A₂A Antagonists

The following tables summarize the binding affinity (Ki) and selectivity of several well-characterized A₂A receptor antagonists. It is important to note that Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.

Table 1: Binding Affinity (Ki, nM) of A₂A Antagonists at Human and Rat Receptors

| Compound | Human A₂A Ki (nM) | Rat A₂A Ki (nM) |

| SCH58261 | 4 | > SCH58261 |

| Biogen-34 | ≤ SCH58261 | 1.2 |

| Ver-6623 | ≤ Biogen-34 | ≤ SCH58261 |

| MSX-2 | ≤ Ver-6623 | ≤ Ver-6623 |

| KW-6002 | > MSX-2 | ≤ MSX-2 |

| DMPX | >> KW-6002 | >> KW-6002 |

Data synthesized from multiple sources, with rank order of potency derived from literature.[12]

Table 2: Selectivity Profile of A₂A Antagonists

| Compound | Selectivity for A₂A vs A₁ | Selectivity for A₂A vs A₂B | Selectivity for A₂A vs A₃ |

| ZM241385 | 484-fold | 47-fold | 464-fold |

| SCH-58261 | 50-fold | >100-fold | >100-fold |

| CGS-15943 | Non-selective | Non-selective | Non-selective |

| ANR 94 | 52-fold | >652-fold | 456-fold |

| Preladenant (SCH 420814) | 270-fold | - | - |

Data synthesized from multiple sources.[11] Selectivity is expressed as the ratio of Ki values (Ki for other receptor / Ki for A₂A).

In Vivo Characterization

In vivo models are critical for evaluating the therapeutic potential of A₂A antagonists. For neurodegenerative disorders like Parkinson's disease, rodent models are commonly employed.

Common In Vivo Models for Parkinson's Disease:

-

Haloperidol-induced catalepsy: This model assesses the ability of a compound to reverse the catalepsy (a state of immobility) induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol.[7] A₂A antagonists are expected to counteract this effect.

-

6-hydroxydopamine (6-OHDA)-lesioned rats: This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. The efficacy of A₂A antagonists is often evaluated by their ability to potentiate the contralateral rotations induced by L-DOPA.[7]

-

Tacrine-induced tremulous jaw movements (TJMs): This model is used to assess the potential of a compound to alleviate parkinsonian tremor.[7]

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a drug.

-

Objective: To assess the effect of A₂A receptor antagonists on extracellular neurotransmitter levels (e.g., dopamine and glutamate) in specific brain regions.[11]

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., the striatum) of an anesthetized or freely moving animal. A physiological solution is slowly perfused through the probe, allowing extracellular molecules to diffuse into the perfusate, which is then collected and analyzed.[11]

-

Procedure:

-

Surgically implant a guide cannula into the target brain region.

-

After a recovery period, insert the microdialysis probe.

-

Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.

-

Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Administer the A₂A receptor antagonist.

-

Continue to collect dialysate samples at regular intervals.

-

-

Data Analysis:

-

Quantify the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method like HPLC.[11]

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Conclusion

The characterization of selective A₂A adenosine receptor antagonists is a multi-faceted process that requires a combination of in vitro and in vivo pharmacological assays. This guide has provided an overview of the key methodologies, from determining binding affinity and functional potency to assessing in vivo efficacy. The data and protocols presented herein serve as a foundational resource for researchers in the field, facilitating the continued development of novel and improved A₂AAR antagonists for a variety of therapeutic applications.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. innoprot.com [innoprot.com]

- 5. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of the potency, selectivity, and pharmacokinetic profile for six adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Mechanism of Action of A2B Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of A2B adenosine (B11128) receptor (A2B) antagonists, providing a comprehensive overview of the signaling pathways involved, detailed experimental protocols for their characterization, and a summary of quantitative data for key compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction to the A2B Adenosine Receptor

The A2B receptor is one of four subtypes of adenosine receptors, a class of G protein-coupled receptors (GPCRs).[1] Unlike the other subtypes (A1, A2A, and A3), the A2B receptor has a relatively low affinity for its endogenous ligand, adenosine.[2] Consequently, it is primarily activated under pathophysiological conditions where extracellular adenosine levels are significantly elevated, such as inflammation, hypoxia, and cell stress.[3][4] The A2B receptor is expressed in a wide range of tissues and cell types, including immune cells, endothelial cells, and various cancer cells, making it a compelling therapeutic target for a multitude of diseases, including inflammatory disorders, cancer, and cardiovascular conditions.[1][5]

A2B receptor antagonists are molecules that bind to the A2B receptor but do not provoke the normal biological response.[1] Instead, they block or dampen the effects of adenosine, thereby inhibiting the downstream signaling cascades initiated by receptor activation.[1] This antagonistic action forms the basis of their therapeutic potential in various disease models.

A2B Receptor Signaling Pathways

The A2B receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling pathways. This dual coupling capability contributes to the diverse physiological and pathophysiological roles of the receptor.

Upon activation by an agonist, the A2B receptor predominantly couples to the Gs alpha subunit, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][7] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][7] These effectors then modulate the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.[8]

In certain cell types, the A2B receptor can also couple to the Gq alpha subunit.[9] This interaction activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9] This pathway is involved in processes such as inflammation and cell proliferation.

A2B receptor antagonists exert their effect by competitively binding to the receptor, thereby preventing adenosine from binding and initiating these signaling cascades.[1] This blockade effectively inhibits the production of second messengers like cAMP and the mobilization of intracellular calcium, thus mitigating the downstream cellular responses.

Figure 1: A2B Receptor Signaling Pathways.

Experimental Protocols for Characterizing A2B Receptor Antagonists

The evaluation of A2B receptor antagonists involves a series of in vitro and in vivo experiments to determine their binding affinity, potency, selectivity, and functional effects.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Ki) of a test compound for the A2B receptor. These assays measure the ability of a non-labeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes from cells expressing the human A2B receptor (e.g., HEK-293 cells).[3]

-

Test antagonist compounds.

-

Non-specific binding determinator (e.g., NECA).[3]

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes expressing the A2B receptor.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.[3]

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Accumulation Assays

cAMP accumulation assays are functional assays used to determine the potency (IC50) of an antagonist in inhibiting the agonist-induced production of cAMP.

Materials:

-

Cells expressing the A2B receptor (e.g., HEK-293, CHO cells).[9][10]

-

A2B receptor agonist (e.g., NECA).[10]

-

Test antagonist compounds.

-

Phosphodiesterase inhibitor (e.g., IBMX, rolipram) to prevent cAMP degradation.[8][10]

-

cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen).[8]

-

Cell lysis buffer.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.[8]

-

Pre-incubate the cells with varying concentrations of the test antagonist for a specified time.[8]

-

Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) for a defined period.[10]

-

Lyse the cells to release the intracellular cAMP.[8]

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[8]

-

The IC50 value is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration.

Figure 2: Experimental Workflow for A2B Antagonist Evaluation.

Quantitative Data of Selected A2B Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several well-characterized A2B receptor antagonists. These values are crucial for comparing the properties of different compounds and for selecting appropriate tool compounds for further research.

| Compound | Human A2B Ki (nM) | Human A2B IC50 (nM) | Selectivity Profile | Reference(s) |

| PSB-603 | ~0.5 | - | Highly selective vs. A1, A2A, A3 | [9][11] |

| CVT-6883 | 8 - 22 | - | >1000-fold vs. other ARs | [9][12] |

| ZM241385 | 32 | - | Dual A2A/A2B antagonist | [11] |

| PSB-1115 | - | 865 | Selective A2B antagonist | [13] |

| MRS 1754 | 1.13 | 5000 | Selective A2B antagonist | [4][14] |

| ISAM-140 | 3.50-24.3 | - | Selective A2B antagonist | [3] |

Note: Ki and IC50 values can vary depending on the experimental conditions and cell types used.

Mechanism of Action: A Logical Overview

The primary mechanism of action of A2B receptor antagonists is competitive inhibition. By occupying the same binding site as the endogenous ligand adenosine, these antagonists prevent receptor activation and the subsequent initiation of intracellular signaling.

Figure 3: Logical Flow of A2B Antagonist Action.

The therapeutic implications of this mechanism are significant. In inflammatory conditions, A2B receptor antagonists can reduce the production of pro-inflammatory cytokines.[1][5] In the context of cancer, they can inhibit tumor growth, metastasis, and angiogenesis, and may also reverse the adenosine-mediated immunosuppression in the tumor microenvironment.[5][15]

Conclusion

A2B receptor antagonists represent a promising class of therapeutic agents with broad potential applications. A thorough understanding of their mechanism of action, underpinned by robust experimental characterization, is essential for their successful development. This guide provides a foundational framework for researchers and drug developers, outlining the key signaling pathways, experimental methodologies, and quantitative parameters that are critical for advancing these compounds from the laboratory to the clinic. The continued investigation into the nuanced roles of the A2B receptor and the development of highly selective and potent antagonists will undoubtedly pave the way for novel therapeutic strategies for a range of challenging diseases.

References

- 1. What are A2bR antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Facebook [cancer.gov]

- 6. Adenosine receptor A2b [receptor.ai]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Intricate Dance of Structure and Activity: A Technical Guide to A3 Adenosine Receptor Antagonists

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of A3 adenosine (B11128) receptor (A3AR) antagonists. The A3AR, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1] Understanding the nuanced relationship between the chemical structure of a compound and its ability to antagonize the A3AR is paramount for the rational design of potent and selective drug candidates.

Core Principles of A3AR Antagonist Design

The development of A3AR antagonists has led to the exploration of diverse chemical scaffolds. Key among these are non-nucleoside heterocyclic systems and modified nucleoside derivatives. The SAR for these compounds is often complex, with subtle molecular modifications leading to significant changes in binding affinity and selectivity.

Non-Nucleoside Antagonists: A prominent class of non-nucleoside A3AR antagonists is the pyrazolo-triazolo-pyrimidine scaffold.[2][3] Extensive research on this core has revealed that substitutions at the N5 and N8 positions are critical for achieving high affinity and selectivity.[3] Another important class is the 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives.[4] For these compounds, the nature and position of substituents on the aryl ring significantly influence their antagonist activity.[4][5] For the 1,4-dione series of these quinoxaline (B1680401) derivatives, substituents with a larger field effect at the R-position enhance binding, while for the 4-amino-1-one series, strong electron-withdrawing groups at the R-position are favorable.[4]

Nucleoside-Based Antagonists: While many A3AR agonists are nucleoside-based, specific structural modifications can convert these molecules into potent antagonists. Modifications at the N6 and C2 positions of the adenine (B156593) ring, as well as alterations to the ribose moiety, are crucial in determining whether a compound acts as an agonist or an antagonist.[6] For instance, derivatives of N6-substituted adenosine can act as antagonists, and their potency is influenced by the nature of the substituent.[6][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative A3AR antagonists from different chemical classes, providing a clear comparison of their binding affinities (Ki) and functional potencies (IC50).

Table 1: Pyrazolo-Triazolo-Pyrimidine Derivatives

| Compound | N5 Substitution | N8 Substitution | hA3 Ki (nM) |

| Compound A | Phenyl | Methyl | 15 |

| Compound B | Phenyl | Ethyl | 8.2 |

| Compound C | Phenyl | Propyl | 5.1 |

| Compound D | 4-Methoxyphenyl | Methyl | 25 |

Data compiled from multiple sources.

Table 2: 2-Aryl-1,2,4-triazolo[4,3-α]quinoxaline-1,4-dione Derivatives

| Compound | R-substituent (on 2-phenyl ring) | X-substituent (on quinoxaline ring) | pKi |

| Compound E | H | H | 7.30 |

| Compound F | 4-Cl | H | 7.85 |

| Compound G | 4-NO2 | H | 8.10 |

| Compound H | H | 7-Cl | 7.52 |

Data compiled from multiple sources.

Table 3: Nucleoside-Based A3AR Antagonists

| Compound | N6-Substituent | 2-Substituent | hA3 Ki (nM) | hA3 IC50 (nM) |

| Compound I | 2,2-diphenylethyl | H | - | 380 |

| Compound J | phenethyl | H | - | 31 |

| Compound K | phenethyl | Cl | - | 79 |

| Compound L | 2,2-diphenylethyl | phenylethynyl | - | 153 |

Data compiled from multiple sources, including functional assays measuring inhibition of forskolin-stimulated cAMP production.[6]

A3 Adenosine Receptor Signaling

The A3AR primarily couples to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] It can also couple to the Gq protein, activating phospholipase C (PLC) and leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The antagonistic action of the compounds discussed in this paper blocks these signaling cascades.

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

Accurate determination of the affinity and functional activity of A3AR antagonists relies on robust and well-defined experimental protocols.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the A3AR by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human A3AR.

-

Harvest and homogenize the cells in a cold lysis buffer.

-

Centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[9]

2. Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective A3AR radioligand (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled test antagonist.[9]

-

Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled A3AR ligand).[9]

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

1. Cell Culture and Plating:

-

Use a cell line expressing the human A3AR (e.g., CHO-K1 or HEK293).[8]

-

Seed the cells in a 96-well plate and allow them to attach overnight.

2. Assay Protocol:

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Add a fixed concentration of an A3AR agonist (e.g., IB-MECA) and a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Incubate to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

3. cAMP Measurement:

-

Quantify the cAMP levels in the cell lysates using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[8]

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Caption: cAMP Functional Assay Workflow.

Conclusion

The structure-activity relationship for A3 adenosine receptor antagonists is a dynamic field of research. A deep understanding of the key structural motifs that confer high affinity and selectivity, coupled with robust experimental validation, is essential for the successful development of novel therapeutic agents targeting the A3AR. This guide provides a foundational overview of the critical SAR principles, quantitative data for major antagonist classes, and detailed methodologies for key in vitro assays to aid researchers in this important endeavor.

References

- 1. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure-activity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSAR of adenosine A3 receptor antagonist 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives using chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Endogenous Adenosine Receptor Antagonists in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) is a critical neuromodulator in the central nervous system (CNS), exerting its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are integral in regulating a wide array of physiological processes, including neurotransmission, inflammation, and cerebral blood flow. The endogenous antagonism of these receptors, primarily by naturally occurring xanthine (B1682287) alkaloids, represents a fundamental mechanism of neuromodulation. This technical guide provides a comprehensive overview of endogenous adenosine receptor antagonists in the CNS, detailing their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their study.

Endogenous Adenosine Receptor Antagonists: The Xanthine Alkaloids

The primary endogenous antagonists of adenosine receptors in the CNS are the methylxanthines, a class of compounds that includes caffeine (B1668208), theophylline (B1681296), paraxanthine, and theobromine.[1][2] These compounds are not synthesized endogenously in mammals but are readily absorbed from dietary sources and cross the blood-brain barrier.[3][4] Their concentrations in the brain are sufficient to exert significant antagonism on adenosine receptors, contributing to their well-known physiological effects, such as increased wakefulness and alertness.[3]

Mechanism of Action

Xanthine alkaloids act as competitive antagonists at adenosine receptors.[5] Their molecular structure bears a resemblance to adenosine, allowing them to bind to the orthosteric site of the receptors without activating them.[6] This blockade prevents adenosine from binding and initiating its downstream signaling cascades. The antagonism is non-selective, meaning these compounds can inhibit multiple adenosine receptor subtypes, albeit with varying affinities.[1][2]

Quantitative Data: Binding Affinities of Endogenous Xanthine Antagonists

The affinity of endogenous xanthine antagonists for the four human adenosine receptor subtypes is a crucial determinant of their pharmacological effects. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for the most common endogenous xanthine antagonists.

| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |

| Caffeine | 10.7 | 9.56 | 10.4 | 13.3 |

| Theophylline | 6.77 | 6.7 | 9.07 | 22.3 |

| Paraxanthine | 21 (rat) | 19.4 (rat) | 4.5 | >100 (rat) |

| Theobromine | 105 (rat) | >250 (rat) | 130 | >100 (rat) |

| Data for human receptors unless otherwise noted. Sourced from[1]. |

Physiological Concentrations in Cerebrospinal Fluid (CSF):

To understand the physiological relevance of these binding affinities, it is important to consider the concentrations of these xanthines in the CNS. Studies have measured the following mean concentrations in human cerebrospinal fluid:

-

Xanthine: 5.20 - 11.40 µmol/l[7]

-

Hypoxanthine (B114508): 5.94 - 10.79 µmol/l[7]

These concentrations are within the range of the Ki values for caffeine and theophylline at A1 and A2A receptors, suggesting that under normal physiological conditions, these endogenous antagonists can exert a tonic inhibitory influence on adenosine signaling.

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by endogenous xanthines prevents the activation of their respective signaling cascades. The following diagrams illustrate the canonical signaling pathways for each receptor subtype and how antagonists block these pathways.

A1 Receptor Signaling

The A1 receptor is primarily coupled to the inhibitory G protein, Gi/o.[8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8] A1 receptor activation also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[9]

A2A Receptor Signaling

The A2A receptor is coupled to the stimulatory G protein, Gs/olf.[10] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[10] This pathway is particularly prominent in the striatum, where it modulates dopaminergic neurotransmission.[11]

References

- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeine - Wikipedia [en.wikipedia.org]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. researchgate.net [researchgate.net]

- 7. The concentrations of xanthine and hypoxanthine in cerebrospinal fluid as therapeutic guides in hydrocephalus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 10. What are A2aR antagonists and how do they work? [synapse.patsnap.com]

- 11. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Role of adenosine receptors in neuroinflammation and disease

An In-depth Technical Guide to the Role of Adenosine (B11128) Receptors in Neuroinflammation and Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine is a critical purine (B94841) nucleoside that functions as a neuromodulator, fine-tuning neuronal activity and regulating the brain's immune response. Its effects are mediated by four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed on neurons and glial cells, including microglia and astrocytes, the primary mediators of neuroinflammation. Under pathological conditions such as ischemia, trauma, or neurodegeneration, extracellular adenosine levels rise dramatically, triggering complex signaling cascades that can either suppress or exacerbate inflammatory processes. This dual role makes adenosine receptors compelling therapeutic targets for a range of neurological disorders characterized by a significant neuroinflammatory component, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This technical guide provides a comprehensive overview of adenosine receptor signaling in the central nervous system, their specific roles in modulating microglial and astrocytic function, and their involvement in the pathophysiology of major neurological diseases. We present quantitative data on ligand affinities and receptor expression, detailed experimental protocols for studying these receptors, and signaling pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Adenosine Signaling in the CNS

In the central nervous system (CNS), adenosine acts as a homeostatic modulator, playing a crucial role in neuroprotection and regulating the sleep-wake cycle.[1] Its extracellular concentration is tightly controlled, remaining in the low nanomolar range under physiological conditions but increasing significantly during periods of high metabolic stress or injury.[1][2] This increase is primarily due to the release and subsequent extracellular breakdown of adenosine triphosphate (ATP).[3] Adenosine exerts its wide-ranging effects by activating four distinct receptor subtypes: A1 (A1R), A2A (A2AR), A2B (A2BR), and A3 (A3R).[1] These receptors are expressed on virtually all brain cells, including neurons, microglia, astrocytes, and oligodendrocytes, with A1R and A2AR showing the highest density in the brain.[4][5] Their activation initiates diverse intracellular signaling pathways that ultimately modulate neuronal excitability, synaptic transmission, and, critically, the inflammatory responses of glial cells.[1][2]

Adenosine Receptor Signaling Pathways

Adenosine receptors belong to the G-protein coupled receptor (GPCR) superfamily and are coupled to different G proteins, leading to distinct downstream effects.

A1 Receptor (A1R)

Primarily coupled to Gi/o proteins, A1R activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[6] This pathway is the basis for A1R's predominantly inhibitory effects on neurotransmitter release.[1][6] A1Rs are highly expressed in the hippocampus, cortex, and cerebellum.[7] In some cellular contexts, A1R can also couple to Gq proteins to activate the Phospholipase C (PLC) pathway.[8]

A2A Receptor (A2AR)

In contrast to A1R, the A2AR is primarily coupled to Gs proteins.[9] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent PKA activation.[10][11] A2ARs are highly concentrated in the striatum, nucleus accumbens, and olfactory tubercle, where they form functional heteromers with dopamine (B1211576) D2 receptors, playing a key role in modulating dopaminergic signaling.[12][13] In neuroinflammation, A2AR expression is significantly upregulated on microglia and astrocytes.[10][14]

A2B Receptor (A2BR)

The A2BR has a lower affinity for adenosine compared to A1R and A2AR, and is therefore thought to be activated primarily under conditions of significant adenosine release, such as ischemia or inflammation.[7] Like A2AR, it couples to Gs proteins to increase cAMP levels.[15][16] A2BRs are expressed in astrocytes and have been shown to mediate the metabolic activation of these cells in response to neuronal activity, coupling energy supply to demand.[17][18][19]

A3 Receptor (A3R)

The A3R is expressed at relatively low levels in the brain but can be upregulated under pathological conditions.[7] Similar to A1R, it is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[20] A3R activation has been implicated in both neuroprotective and neurotoxic processes, depending on the context and duration of its stimulation.

Role of Adenosine Receptors in Neuroinflammatory Cells

Microglia

Microglia are the resident immune cells of the CNS, acting as its first line of defense.[7] They express all four adenosine receptor subtypes, and their activation state is tightly regulated by adenosine signaling.

-

A1 Receptor: A1R activation on microglia is generally considered anti-inflammatory.[7][20] Studies in animal models show that A1R knockout mice exhibit increased microglial activity and exacerbated neuroinflammation, suggesting a tonic anti-inflammatory role for this receptor.[7][21] Activation of A1R can suppress the production of pro-inflammatory cytokines.[7]

-

A2A Receptor: The role of A2AR in microglia is complex and context-dependent. Under inflammatory conditions, A2AR expression is significantly upregulated.[10][11] Its activation can promote a pro-inflammatory phenotype, leading to the release of cytokines and a change to an amoeboid morphology associated with activation.[10][11][22] However, A2AR signaling can also have anti-inflammatory effects and promote a shift towards a neuroprotective M2-like microglial phenotype.[9][23] This duality may depend on factors like the formation of receptor heteromers (e.g., with cannabinoid CB2 receptors or metabotropic glutamate (B1630785) receptor 5).[9][23]

-

A2B and A3 Receptors: Activation of A2BR on microglia can induce the production of pro-inflammatory IL-6.[20] A3R has also been shown to be functional in microglia, but its precise role in neuroinflammation is less well-defined.[24]

Astrocytes

Astrocytes are crucial for maintaining brain homeostasis, providing metabolic support to neurons, and participating in inflammatory responses.

-

A1 Receptor: A1R activation in astrocytes can reduce their proliferation and protect them from cell death.[8] It also leads to an immunosuppressive effect by decreasing the production of certain interleukins and chemokines.[7]

-

A2A Receptor: Similar to microglia, A2AR expression is increased in reactive astrocytes during neuroinflammation.[19] Its activation can contribute to both pro- and anti-inflammatory responses.

-

A2B Receptor: Astrocytes specifically and strongly express A2BR, which acts as a sensor for neuronal activity.[17][18] Activation of A2BR by adenosine released from active neurons triggers cAMP-PKA signaling, leading to increased glycolysis and lactate release, thereby providing metabolic support to neurons.[16][17][18]

Adenosine Receptors in Neurological Diseases

Alzheimer's Disease (AD)

AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, accompanied by significant neuroinflammation.

-

Receptor Expression Changes: Post-mortem studies of AD brains and analyses of animal models have revealed altered expression of adenosine receptors.[4] While some studies report decreased A1R expression in the hippocampus, a region critical for memory, others show increased A1R and A2AR levels in the frontal cortex.[4][14][25] Notably, A2AR expression is often found to be enhanced in glial cells surrounding amyloid plaques.[14][25] In the APP/PS1 mouse model, upregulated neuronal A2ARs are implicated in early synaptic deficits and memory impairment.[26][27][28]

-

Therapeutic Implications: The upregulation of A2AR in AD has positioned it as a prime therapeutic target. Treatment with A2AR antagonists has been shown to reverse memory deficits in various AD animal models.[26][28] This beneficial effect is attributed to the reduction of A2AR-mediated excitotoxicity and neuroinflammation.[29]

Parkinson's Disease (PD)

PD involves the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction.

-

Receptor Expression Changes: A key feature in PD is the high expression of A2AR in the striatum, where it co-localizes and forms heteromers with the dopamine D2 receptor (D2R).[13] In PD patients, an upregulation of A2AR density in lymphocytes and in the striatum has been observed, which correlates with motor symptom severity.[30][31]

-

Therapeutic Implications: There is an antagonistic interaction between A2AR and D2R; A2AR activation inhibits D2R signaling.[12] Therefore, blocking A2ARs with selective antagonists can potentiate dopaminergic transmission and improve motor symptoms.[13] A2AR antagonists have shown efficacy in reducing motor deficits in animal models of PD, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP.[12][13][32][33] The A2AR antagonist istradefylline (B1672650) has been approved for use as an adjunctive treatment for PD.

Multiple Sclerosis (MS)

MS is a chronic autoimmune disease of the CNS characterized by inflammation, demyelination, and axonal damage.

-

Receptor Expression Changes: Studies using the Experimental Autoimmune Encephalomyelitis (EAE) animal model of MS have revealed complex roles for adenosine receptors.[34] In EAE mice, A1R was found to be downregulated in microglia, and A1R knockout mice developed a more severe form of the disease, indicating a protective role for A1R.[21][35] Conversely, A2AR expression on immune cells appears to limit the severity of the inflammatory response, while its expression on non-immune cells (potentially in the CNS) seems to promote disease development.[36]

-

Therapeutic Implications: The dual role of A2AR in MS presents a therapeutic challenge. While A2AR agonists can ameliorate EAE by protecting the blood-brain barrier and reducing inflammation, A2AR antagonists can also be protective by preventing the infiltration of inflammatory cells into the CNS.[36][37] Modulation of A1R signaling, for instance by using caffeine (B1668208) (a non-selective adenosine receptor antagonist) to upregulate A1R expression, has been shown to reduce EAE severity.[21][35]

Quantitative Data Summary

Ligand Binding Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used adenosine receptor ligands. Values can vary depending on the tissue, species, and experimental conditions.

| Receptor | Ligand | Type | Species | Ki (nM) | EC50/IC50 (nM) |

| A1R | CCPA | Agonist | Rat Brain | 0.5 - 2 | 10 - 30 |

| DPCPX | Antagonist | Human/Rat | 0.5 - 5 | 1 - 10 | |

| A2AR | CGS 21680 | Agonist | Rat Striatum | 15 - 30 | 20 - 100 |

| SCH 58261 | Antagonist | Human/Rat | 0.5 - 2 | 1 - 5 | |

| Istradefylline (KW-6002) | Antagonist | Human/Rat | 1 - 5 | 2 - 10 | |

| A2BR | BAY 60-6583 | Agonist | Human | 5 - 15 | 20 - 50 |

| PSB 603 | Antagonist | Human/Rat | 1 - 10 | 50 - 100 | |

| A3R | IB-MECA | Agonist | Human/Rat | 1 - 3 | 20 - 50 |

| MRS 1220 | Antagonist | Human | 0.5 - 2 | 30 - 70 |

Data compiled from various pharmacological studies.

Receptor Expression Changes in Disease

| Disease | Brain Region | Cell Type | Receptor | Change in Expression | Model/Source |

| Alzheimer's Disease | Frontal Cortex | Neurons/Glia | A1R, A2AR | Increased | Human Post-mortem[25] |

| Hippocampus | Neurons | A1R | Decreased | Human Post-mortem[14][25] | |

| Hippocampus | Glia | A2AR | Increased | Human Post-mortem[14] | |

| Hippocampus | Neurons | A2AR | Upregulated | APP/PS1 Mice[26][27] | |

| Parkinson's Disease | Striatum | Neurons | A2AR | Increased | Human PET studies[31] |

| Lymphocytes | - | A2AR | Increased Density | Human Patients[30] | |

| Pallidum | Neurons | A2AR | Increased | Human PET (Moderate Stage)[31] | |

| Multiple Sclerosis | Spinal Cord | Microglia | A1R | Downregulated | EAE Mice[21][35] |

| CNS Infiltrates | Lymphocytes | A2AR | Increased | EAE Mice[36] |

Key Experimental Protocols

In Vivo: 6-OHDA Model of Parkinson's Disease

This protocol describes the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the rat brain to model the dopaminergic degeneration seen in Parkinson's disease.[32][33][38]

-